N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a hybrid heterocyclic compound featuring a 1,3-oxazolidine core, a benzodioxole carbonyl moiety, and an indole-ethyl ethanediamide side chain. This structure combines pharmacophoric elements associated with bioactivity, including:
- 1,3-Benzodioxole: Known for metabolic stability and π-π stacking interactions in drug design.
- Oxazolidinone: A privileged scaffold in antibiotics (e.g., linezolid) and enzyme inhibitors.
- Indole-ethyl group: Enhances binding to serotoninergic or kinase targets due to aromatic and hydrogen-bonding properties.
The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in and , which describe amide bond formation and heterocyclic ring closure .
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6/c29-22(25-8-7-16-12-26-18-4-2-1-3-17(16)18)23(30)27-13-21-28(9-10-32-21)24(31)15-5-6-19-20(11-15)34-14-33-19/h1-6,11-12,21,26H,7-10,13-14H2,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJUGKVYKKZEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol and disubstituted halomethanes.
Synthesis of the Oxazolidine Ring: The oxazolidine ring can be formed via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Coupling with Indole Derivative: The indole moiety can be introduced through a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole and indole moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines .
Scientific Research Applications
N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
A. Structural Advantages
- The benzodioxole-carbonyl group may enhance metabolic stability relative to simpler benzamides (), as benzodioxole is resistant to oxidative degradation .
Biological Activity
N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety which is known for its pharmacological properties.
- An oxazolidin ring which contributes to its biological activity.
- An indole group that is often associated with various therapeutic effects.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing the benzodioxole moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
A study on related acetamides demonstrated their ability to inhibit urease activity, which is critical for certain cancer types. The inhibition was attributed to strong hydrogen bonding interactions with the enzyme's active site, suggesting a similar mechanism could be explored for the oxazolidin derivatives .
Neuropharmacological Effects
The compound's potential as a P2X4 receptor antagonist has been highlighted in recent research. P2X4 receptors are implicated in neuroinflammation and chronic pain conditions. Antagonists targeting these receptors are being investigated for their therapeutic potential in managing pain and neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its potency and selectivity. For example:
- The presence of electron-donating or withdrawing groups on the indole or benzodioxole moieties can enhance or reduce activity against specific biological targets.
- The length and branching of alkyl chains attached to the oxazolidin ring can also affect solubility and bioavailability.
Study 1: Anticancer Activity
A study evaluated a series of benzodioxole derivatives for their anticancer activity against various human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 50 µM, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents.
Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of related compounds on P2X4 receptors. The study showed that certain derivatives could inhibit receptor activation with IC50 values in the low micromolar range, suggesting potential use in treating conditions associated with chronic pain and inflammation.
Data Summary
The following table summarizes key findings from various studies regarding the biological activities of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
